Retention of Kinetic H2S/CO2 Selectivity in Acid Gas Absorption Compared to MDEA
In a direct comparative study, the addition of the physical cosolvent 1,3-dimethyl-2-imidazolidinone (DMI) to an aqueous 2-(2-diethylaminoethoxy)ethanol (DEAE-EO) solvent resulted in a less pronounced reduction in initial kinetic H2S/CO2 selectivity compared to the effect of the same cosolvent on an aqueous methyldiethanolamine (MDEA) solvent [1]. This indicates that DEAE-EO-based solvents are more robust in maintaining their selective absorption characteristics for H2S over CO2 in the presence of physical cosolvents, which are often added to reduce regeneration energy costs [1].
| Evidence Dimension | Impact of DMI cosolvent on kinetic H2S/CO2 selectivity |
|---|---|
| Target Compound Data | Less pronounced reduction in initial kinetic H2S/CO2 selectivity with DMI addition |
| Comparator Or Baseline | Aqueous methyldiethanolamine (MDEA) solvent with DMI addition |
| Quantified Difference | Qualitative observation: 'effect seems much more pronounced in aqueous MDEA than in aqueous DEAE-EO' |
| Conditions | Aqueous solutions of DEAE-EO and MDEA with the addition of 1,3-dimethyl-2-imidazolidinone (DMI) as a physical cosolvent; evaluation of thermodynamics and kinetics of CO2 and H2S absorption. |
Why This Matters
For gas processing operators, this suggests that DEAE-EO-based formulations may offer superior process stability and predictable performance when cosolvents are used to improve energy efficiency, reducing the risk of off-spec gas streams and operational upsets.
- [1] Coquelet, C., et al. Absorption of Acid Gases: Evaluation of Thermodynamic and Kinetic Aspects of an Aqueous Solution of 2-(2-Diethylaminoethoxy) Ethanol and 1,3-Dimethyl-2-imidazolidinone. Industrial & Engineering Chemistry Research, 2025, 64(4), 2416-2432. View Source
